

## Molecular weight and formula of 2-(3-Bromophenoxymethyl)oxirane

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Compound of Interest

Compound Name: 2-(3-Bromophenoxymethyl)oxirane

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# An In-depth Technical Guide to 2-(3-Bromophenoxymethyl)oxirane

This technical guide provides a comprehensive overview of 2-(3-

**Bromophenoxymethyl)oxirane**, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, a robust experimental protocol for its synthesis, and its characteristic reactivity, supported by clear data presentation and visualizations.

### **Core Compound Data**

Herein are the fundamental physicochemical properties of 2-(3-

Bromophenoxymethyl)oxirane.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>
Molecular Weight	229.07 g/mol
IUPAC Name	2-((3-bromophenoxy)methyl)oxirane
CAS Number	24553-01-3



## Synthesis of 2-(3-Bromophenoxymethyl)oxirane

The synthesis of **2-(3-Bromophenoxymethyl)oxirane** is typically achieved through a nucleophilic substitution reaction between 3-bromophenol and an epoxide precursor, such as epibromohydrin, under basic conditions. This Williamson ether synthesis is a common and effective method for preparing such aryl glycidyl ethers.

#### **Experimental Protocol**

#### Materials:

- 3-Bromophenol
- Epibromohydrin
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- Butanone (Methyl Ethyl Ketone MEK)
- Acetone
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

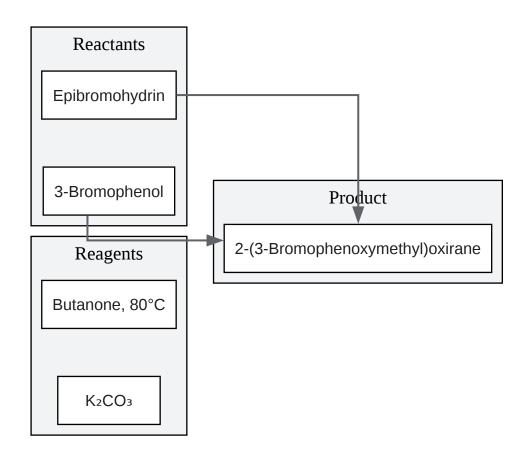
#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromophenol (1.0 equivalent) in butanone (5 mL per mmol of phenol).
- To this solution, add anhydrous potassium carbonate (3.0 equivalents) and epibromohydrin (2.5 equivalents).
- Heat the reaction mixture to 80°C and maintain this temperature for 24 hours with vigorous stirring.



- After 24 hours, cool the mixture to room temperature and filter off the potassium carbonate.
- Wash the filter cake extensively with acetone to recover any residual product.
- Combine the filtrates and concentrate them under reduced pressure to remove the solvents.
- The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(3-Bromophenoxymethyl)oxirane.

#### General Reaction Scheme:



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A diagram illustrating the synthesis of **2-(3-Bromophenoxymethyl)oxirane**.

## **Chemical Reactivity**

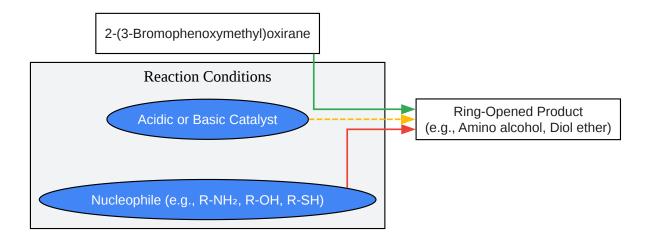


The chemical reactivity of **2-(3-Bromophenoxymethyl)oxirane** is dominated by the presence of the strained oxirane (epoxide) ring and the bromo-substituted aromatic ring.

#### **Nucleophilic Ring-Opening of the Epoxide**

The epoxide ring is susceptible to ring-opening by a variety of nucleophiles under both acidic and basic conditions. This reaction is fundamental to the utility of this compound as a building block in organic synthesis.

- Under Basic or Nucleophilic Conditions: The nucleophile attacks the less substituted carbon of the epoxide ring.
- Under Acidic Conditions: The epoxide oxygen is first protonated, followed by nucleophilic attack at the more substituted carbon.



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General scheme for the nucleophilic ring-opening of **2-(3-Bromophenoxymethyl)oxirane**.

#### **Nucleophilic Aromatic Substitution**

While less reactive than the epoxide ring, the bromine atom on the phenyl ring can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles and under specific reaction conditions (e.g., high temperature, presence of a catalyst). This allows for further functionalization of the aromatic core.



## **Biological Activity and Drug Development Potential**

To date, the specific biological activities of **2-(3-Bromophenoxymethyl)oxirane** have not been extensively reported in publicly available literature. However, the oxirane moiety is a known pharmacophore and a reactive functional group that can covalently interact with biological nucleophiles, such as amino acid residues in proteins. This reactivity makes compounds containing an epoxide ring of interest in drug discovery, often as covalent inhibitors.

The broader class of aryl glycidyl ethers has been investigated for various therapeutic applications. The potential for **2-(3-Bromophenoxymethyl)oxirane** in drug development would likely involve its use as a scaffold or an intermediate in the synthesis of more complex molecules with desired pharmacological profiles. Further research is required to elucidate any intrinsic biological activity of this compound.

#### Conclusion

**2-(3-Bromophenoxymethyl)oxirane** is a valuable chemical intermediate with well-defined chemical properties and reactivity. Its synthesis is straightforward, and the presence of both an epoxide ring and a bromo-functionalized aromatic ring provides multiple avenues for further chemical modification. While its specific biological profile is yet to be thoroughly investigated, its structural motifs suggest potential for its application in the synthesis of novel therapeutic agents. This guide provides a solid foundation of its chemical characteristics for researchers and professionals in the field of drug discovery and development.

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